5-Benzoyl-2-(3-cyanophenyl)benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

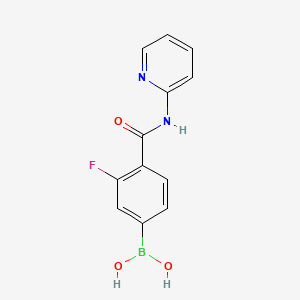

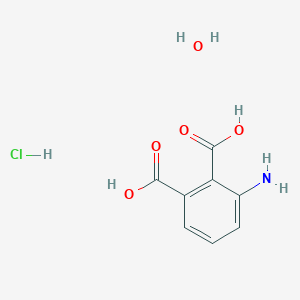

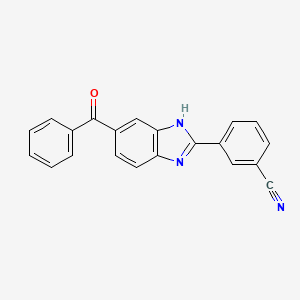

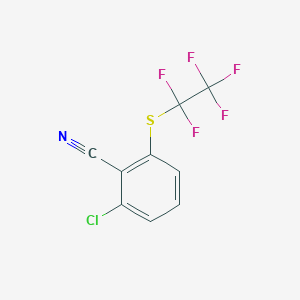

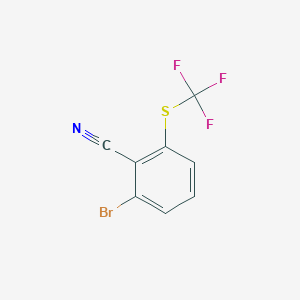

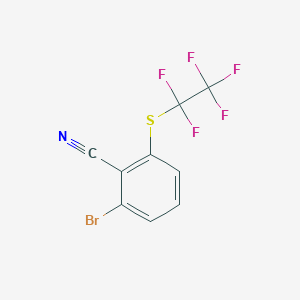

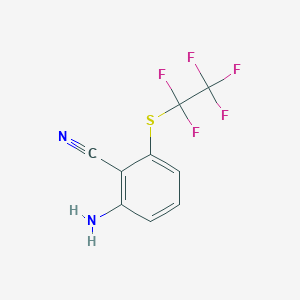

5-Benzoyl-2-(3-cyanophenyl)benzimidazole is a unique chemical compound with the empirical formula C21H13N3O . It is a solid substance and is part of a class of heterocyclic, aromatic compounds known as benzimidazoles .

Synthesis Analysis

Benzimidazoles, including 5-Benzoyl-2-(3-cyanophenyl)benzimidazole, can be synthesized through a simple process with high yield and efficiency . The synthesis typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . For example, ortho-phenylenediamines can react with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Molecular Structure Analysis

The molecular structure of 5-Benzoyl-2-(3-cyanophenyl)benzimidazole is characterized by a six-membered benzene ring fused to a five-membered imidazole moiety . The SMILES string representation of the molecule isO=C(C1=CC=CC=C1)C2=CC=C(NC(C3=CC=C(C#N)C=C3)=N4)C4=C2 . Chemical Reactions Analysis

Benzimidazoles, including 5-Benzoyl-2-(3-cyanophenyl)benzimidazole, are known to interfere with carbohydrate metabolism and inhibit the polymerization of microtubules . This mechanism of action is due to the benzimidazole’s ability to bind to the colchicine-sensitive site of tubulin .Physical And Chemical Properties Analysis

5-Benzoyl-2-(3-cyanophenyl)benzimidazole is a solid substance . It has a molecular weight of 323.35 and its CAS Number is 1192541-69-7 .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

5-Benzoyl-2-(3-cyanophenyl)benzimidazole exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistically, it may interfere with DNA replication or disrupt microtubule dynamics, leading to cell cycle arrest and tumor suppression .

Photodynamic Therapy (PDT)

PDT is a non-invasive treatment for cancer and other diseases. 5-Benzoyl-2-(3-cyanophenyl)benzimidazole can serve as a photosensitizer, absorbing light and generating reactive oxygen species (ROS) upon activation. These ROS selectively damage cancer cells, making PDT a targeted therapy .

Fluorescent Probes

Due to its inherent fluorescence, this compound can be employed as a fluorescent probe in biological imaging. Researchers use it to visualize cellular structures, monitor intracellular processes, and study protein localization. Its emission properties make it valuable for live-cell imaging.

Metal Chelation and Catalysis

The benzimidazole moiety in 5-Benzoyl-2-(3-cyanophenyl)benzimidazole can coordinate with metal ions. Researchers explore its potential as a ligand for metal complexes, which may find applications in catalysis, sensing, or drug delivery. Coordination chemistry studies are ongoing .

Organic Light-Emitting Diodes (OLEDs)

Certain benzimidazole derivatives exhibit excellent electroluminescent properties. Researchers have synthesized OLED materials based on 5-Benzoyl-2-(3-cyanophenyl)benzimidazole, aiming for efficient blue or green emission. These materials contribute to energy-efficient displays and lighting systems.

Antimicrobial Activity

Preliminary studies suggest that 5-Benzoyl-2-(3-cyanophenyl)benzimidazole possesses antimicrobial properties. It inhibits the growth of bacteria and fungi, making it a potential candidate for developing novel antimicrobial agents. Further investigations are needed to understand its mode of action and optimize its efficacy .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(6-benzoyl-1H-benzimidazol-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3O/c22-13-14-5-4-8-17(11-14)21-23-18-10-9-16(12-19(18)24-21)20(25)15-6-2-1-3-7-15/h1-12H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWCUIAUNWFRNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzoyl-2-(3-cyanophenyl)benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%](/img/structure/B6341550.png)